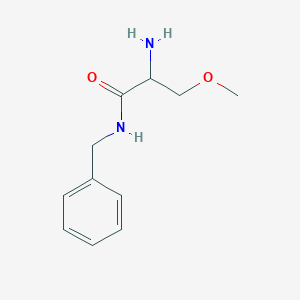

2-amino-N-benzyl-3-methoxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

The principal significance of 2-amino-N-benzyl-3-methoxypropanamide lies in its function as a pivotal intermediate in the chemical synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, an amide, and a methoxy (B1213986) group, makes it a versatile precursor for constructing more complex molecular architectures.

In the field of medicinal chemistry, this compound is most notably recognized as a direct precursor to the anticonvulsant drug, Lacosamide (B1674222). google.com The synthesis of Lacosamide involves the acetylation of the amino group of (R)-2-amino-N-benzyl-3-methoxypropanamide. google.com This reaction converts the primary amine to an acetamido group, yielding the final active pharmaceutical ingredient, (2R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide). google.com The efficiency and purity of this synthetic step are of paramount importance in the pharmaceutical manufacturing of Lacosamide.

Enantiomeric Considerations: R and S 2 Amino N Benzyl 3 Methoxypropanamide

As with many biologically active molecules, the stereochemistry of 2-amino-N-benzyl-3-methoxypropanamide is crucial. The compound exists as two enantiomers: (R)-2-amino-N-benzyl-3-methoxypropanamide and (S)-2-amino-N-benzyl-3-methoxypropanamide.

The (R)-enantiomer is the specific stereoisomer required for the synthesis of the biologically active form of Lacosamide (B1674222). google.com Consequently, much of the available research and commercial production focuses on the synthesis and purification of (R)-2-amino-N-benzyl-3-methoxypropanamide. echemi.com The (S)-enantiomer, while chemically similar, is considered an impurity in the context of Lacosamide synthesis. chemicalbook.com The stereoselective synthesis or effective separation of the (R)-enantiomer is a key challenge in the production of high-purity Lacosamide.

| Property | (R)-2-amino-N-benzyl-3-methoxypropanamide | (S)-2-amino-N-benzyl-3-methoxypropanamide |

|---|---|---|

| CAS Number | 196601-69-1 echemi.com | Data not widely available |

| Molecular Formula | C11H16N2O2 echemi.compharmaffiliates.com | |

| Molecular Weight | 208.26 g/mol echemi.compharmaffiliates.com | |

| Primary Role | Precursor to Lacosamide. google.com | Lacosamide impurity/related substance. chemicalbook.com |

| Appearance | Off-White Low-Melting Solid srdpharma.com | Data not widely available |

Role As a Precursor and Structural Analog in Pharmacological Research

Stereoselective Synthesis Approaches

Achieving a high concentration of a single stereoisomer is critical in pharmaceutical synthesis. For 2-amino-N-benzyl-3-methoxypropanamide, this is accomplished through several primary strategies, including the separation of enantiomers from a racemic mixture (chiral resolution), the use of catalysts to direct the formation of a specific stereoisomer (asymmetric catalysis), and building the molecule from an already stereochemically pure starting material (chiral precursors).

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet effective method for separating enantiomers. This technique involves reacting a racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

A common approach involves the use of chiral acids to resolve the racemic amine. google.com For instance, (D)-(+)-ditoluoyl tartaric acid (DTTA) is used to selectively precipitate the (R)-enantiomer of this compound. google.com The process typically involves dissolving the racemic compound and the chiral acid in a suitable solvent, such as methanol (B129727). The diastereomeric salt of the desired (R)-enantiomer crystallizes out of the solution and is isolated. Subsequently, the purified salt is treated with a base, like aqueous ammonia, to neutralize the chiral acid and liberate the free (R)-amino-N-benzyl-3-methoxypropanamide. google.com An important aspect for industrial efficiency is the ability to racemize the remaining undesired (S)-enantiomer, allowing it to be recycled back into the resolution process. google.com

| Chiral Agent | Target Enantiomer | Principle of Separation | Reference |

|---|---|---|---|

| (D)-(+)-Ditoluoyl tartaric acid (DTTA) | (R) | Diastereomeric salt formation and fractional crystallization | google.com |

| (D)-(+)-Tartaric acid | (R) | Diastereomeric salt formation | google.com |

| (D)-(+)-Mandelic acid | (R) | Diastereomeric salt formation | google.com |

| (D)-(+)-Camphor sulfonic acid | (R) | Diastereomeric salt formation | google.com |

Asymmetric Catalysis in Propanamide Synthesis

Asymmetric catalysis aims to create a chiral molecule from a prochiral precursor by using a chiral catalyst. wikipedia.orgyoutube.com This method is highly efficient as a small amount of catalyst can generate a large quantity of the desired enantiomerically pure product. While specific applications of asymmetric catalysis directly to this compound are not extensively detailed in readily available literature, general principles of asymmetric synthesis are highly relevant.

One of the most powerful techniques in this field is asymmetric hydrogenation. wikipedia.orgresearchgate.net This involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium. youtube.comresearchgate.net For the synthesis of a propanamide derivative, a suitable prochiral precursor could be an enamide or a β-keto amide. A chiral catalyst, typically a metal complex with a chiral phosphine (B1218219) ligand, would coordinate to the substrate and facilitate the delivery of hydrogen to one face of the double bond, selectively forming one enantiomer. youtube.com Recent advancements have also focused on more earth-abundant and less toxic metals like nickel for these transformations. nih.govnih.gov

Another relevant strategy is the catalytic asymmetric Tsuji–Trost reaction, which can be used to form carbon-carbon bonds enantioselectively. nih.gov This methodology could potentially be adapted for the α-benzylation of a suitable N-unprotected amino acid derivative, using a palladium catalyst with a chiral ligand to control the stereochemistry. nih.gov

Enantioselective Pathways from Chiral Precursors (e.g., D-Serine Derivatives)

A highly effective strategy for obtaining an enantiomerically pure compound is to start with a readily available chiral molecule, often referred to as the "chiral pool." For the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide, the amino acid D-serine is an ideal chiral precursor. google.com

Several patented synthetic routes start from D-serine. google.com A typical sequence involves:

Protection of the amino group: The amino group of D-serine is protected, for example, with a benzyloxycarbonyl (Cbz) group. google.com

O-methylation: The hydroxyl group is methylated using a reagent like methyl iodide in the presence of a base such as silver oxide. google.com This step forms the crucial methoxy (B1213986) group.

Amide formation: The carboxylic acid group of the modified D-serine is activated and then reacted with benzylamine (B48309) to form the N-benzyl amide bond. This can be achieved using coupling agents or by converting the acid to a more reactive species like a mixed anhydride (B1165640) with isobutyl chloroformate. google.com

Deprotection: The protecting group on the nitrogen is removed, often by hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final (R)-2-amino-N-benzyl-3-methoxypropanamide. google.com

This approach leverages the inherent chirality of D-serine to ensure the final product has the desired (R)-configuration, avoiding the need for a resolution step. google.comgoogle.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective reaction pathways. Enzymes, as natural catalysts, often exhibit exceptional stereoselectivity under mild reaction conditions.

In the context of this compound synthesis, enzymes can be employed in a kinetic resolution process. For example, a racemic mixture of an acetylated precursor, (R,S)-2-acetamido-N-benzyl-3-methoxypropanamide, can be subjected to an enzymatic hydrolysis. An enzyme like an aminoacylase (B1246476) can selectively hydrolyze the acetyl group from one of the enantiomers (e.g., the S-enantiomer), leaving the desired (R)-enantiomer in its acetylated form. jlu.edu.cn The resulting mixture of the deacetylated S-enantiomer and the acetylated R-enantiomer can then be easily separated. Research has focused on optimizing conditions such as pH and temperature and on immobilizing the enzyme to allow for its reuse, which is crucial for industrial applications. jlu.edu.cn A dynamic kinetic resolution process, where the undesired enantiomer is racemized in situ, can further enhance the yield beyond the theoretical 50% limit of a standard kinetic resolution. google.com

Optimization of Industrial-Scale Synthetic Processes

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound and its subsequent conversion to Lacosamide, several factors are considered.

Key process parameters from a patented industrial method starting from N-benzyl-2,3-dibromopropionamide are detailed below. google.com This route involves reacting the dibromo compound with sodium methoxide (B1231860) to form N-benzyl-2-bromo-3-methoxypropionamide, followed by ammonolysis to yield the racemic amine, which is then resolved. google.com Another approach involves the coupling of 2-(acetylamino)-3-methoxypropanoic acid with benzylamine. google.com

| Process Step | Parameter | Description | Reference |

|---|---|---|---|

| Amide Coupling | Temperature | Reaction is cooled to low temperatures (e.g., -40 to -70 °C) to control reactivity and side reactions. | google.com |

| Amide Coupling | Reagents | Use of coupling agents like isobutylchloroformate and a base such as N-methyl morpholine. | google.com |

| Chiral Resolution | Solvent | Methanol is a preferred solvent for the diastereomeric salt crystallization with DTTA. | google.com |

| Chiral Resolution | Reaction Time | Stirring times of 30 to 180 minutes are optimized for complete salt formation. | google.com |

| Work-up/Purification | Solvent/Anti-solvent | Purification of intermediates may involve dissolving the compound in a suitable solvent and precipitating it by adding an anti-solvent like hexane. | google.com |

| Overall Efficiency | Racemization | The undesired enantiomer from the resolution step can be racemized and recycled, significantly improving the overall process yield. | google.comgoogle.com |

Another industrial approach focuses on producing the intermediate N-benzyl-2-bromo-3-methoxypropionamide safely and at a high yield by reacting diacrylic anhydride with benzylamine, followed by bromination and methoxylation steps. google.com This method avoids the use of hazardous materials like acrylonitrile (B1666552) and large quantities of strong acids, making the process more environmentally friendly and suitable for large-scale production. google.com

Impurity Profiling and Mitigation Strategies in Synthetic Research

The purity of any pharmaceutical intermediate is paramount. Impurity profiling involves the identification and quantification of all potential impurities that can arise during the synthesis and storage of this compound. These impurities can be process-related (from starting materials or side reactions) or degradation products.

The target compound, (R)-2-amino-N-benzyl-3-methoxypropanamide, is itself considered a principal impurity in the final drug product, Lacosamide, where it is also known as Desacetyl Lacosamide. chemicalbook.comnih.govlgcstandards.com The primary stereoisomeric impurity is the undesired (S)-enantiomer, (S)-2-amino-N-benzyl-3-methoxypropanamide. pharmaffiliates.com Control over stereochemistry during the synthesis is the main strategy to mitigate this impurity.

Other potential process-related impurities can include unreacted starting materials such as benzylamine or derivatives of D-serine. google.com Side reactions, such as over-methylation or incomplete reactions at any step, can also introduce new impurities. For example, in routes starting from halogenated precursors, impurities from incomplete substitution reactions may be present. google.comgoogle.com Salts of the compound, such as the hydrochloride or oxalate (B1200264) salt, may also be present depending on the final purification and isolation steps. pharmaffiliates.com

Mitigation strategies include:

Development of Non-Infringing Synthetic Routes

The development of alternative, non-infringing synthetic routes for this compound and its stereoisomers is a critical area of research, driven by the need to circumvent existing patents and improve process efficiency for industrial-scale production. Early patented methods for the synthesis of the R-enantiomer, a key intermediate for Lacosamide, often started from D-Serine. google.com These routes involved O-methylation using agents like methyl iodide with silver(I) oxide or dimethylsulphate. google.com However, these methods present significant disadvantages, including high costs, potential for partial racemization, and safety and environmental concerns associated with reagents like dimethylsulphate, particularly on a large scale. google.com Consequently, research has focused on developing more cost-efficient, safer, and higher-yielding processes that avoid these specific O-methylation and N-protection/de-protection steps. google.com

Newer strategies have been developed that begin with different starting materials or employ novel intermediate pathways to avoid the claims of earlier patents. These routes often focus on introducing the key functional groups—the amino and methoxy groups—through alternative chemical transformations.

One prominent non-infringing strategy involves the synthesis of a racemic mixture of this compound, followed by chiral resolution to isolate the desired R-enantiomer. A notable example of this approach starts with the commercially available N-benzyl acrylamide (B121943). google.com This route, as outlined in patent literature, proceeds through halogenation followed by substitution and ammonolysis. google.com

A detailed breakdown of this alternative route is as follows:

Halogenation: N-benzyl acrylamide is subjected to bromination to yield N-benzyl-2,3-dibromopropionamide. This reaction is typically carried out at low temperatures (e.g., 0°C to 10°C). google.com

Methoxylation: The resulting dibromo compound is then reacted with an alkali metal methoxide, such as sodium methoxide. This step substitutes one of the bromine atoms with a methoxy group.

Ammonolysis: The intermediate is then subjected to ammonolysis, where the remaining bromine atom is displaced by an amino group, yielding the racemic this compound. google.com

Chiral Resolution: The final racemic amine is resolved using a chiral acid. (D)-(+)-ditoluoyl tartaric acid (DTTA) is particularly effective for this separation. google.com The reaction of the racemic amine with DTTA in a solvent like methanol selectively precipitates the D-(+)-ditoluoyl tartrate salt of the (R)-enantiomer. google.com The desired (R)-amine can then be liberated from the salt by treatment with a base. google.com

| Step | Reactant | Key Reagent(s) | Product | Objective |

| 1 | N-benzyl acrylamide | Bromine | N-benzyl-2,3-dibromopropionamide | Introduction of leaving groups |

| 2 | N-benzyl-2,3-dibromopropionamide | Sodium Methoxide | N-benzyl-2-bromo-3-methoxypropionamide | Introduction of the methoxy group |

| 3 | N-benzyl-2-bromo-3-methoxypropionamide | Ammonia | (rac)-2-amino-N-benzyl-3-methoxypropanamide | Introduction of the amino group |

| 4 | (rac)-2-amino-N-benzyl-3-methoxypropanamide | (D)-(+)-ditoluoyl tartaric acid (DTTA) | Diastereomeric salt of (R)-enantiomer | Isolation of the desired stereoisomer |

Another patented alternative approach avoids the direct O-methylation of a serine derivative by forming the amino group late in the synthesis. google.com This can be achieved through methods like the Gabriel synthesis or direct ammonolysis of a precursor containing a suitable leaving group. google.com

The key steps in this strategy are:

Preparation of Precursor: A 2-halo-N-benzyl-3-methoxypropanamide is synthesized. This intermediate already contains the required carbon skeleton, N-benzyl, and methoxy groups.

Introduction of the Amino Group:

Gabriel Synthesis: The halo-precursor is reacted with potassium phthalimide. The resulting phthalimido intermediate is then treated with hydrazine (B178648) to release the primary amine, yielding this compound. google.com

Direct Ammonolysis: Alternatively, the halo-precursor undergoes ammonolysis, where the halogen leaving group is directly displaced by an amino group. google.com

This is followed by acetylation of the amine to give 2-acetamido-N-benzyl-3-methoxypropanamide, which is then subjected to enzymatic or chemical resolution to isolate the desired R-enantiomer. google.com

| Method | Key Intermediate | Reagent 1 | Reagent 2 | Final Product (before resolution) |

| Gabriel Synthesis | 2-halo-N-benzyl-3-methoxypropanamide | Potassium phthalimide | Hydrazine | (rac)-2-amino-N-benzyl-3-methoxypropanamide |

| Direct Ammonolysis | 2-halo-N-benzyl-3-methoxypropanamide | Ammonia | - | (rac)-2-amino-N-benzyl-3-methoxypropanamide |

These non-infringing routes offer significant advantages for industrial application by avoiding expensive, hazardous, and racemization-prone reagents. They provide robust and scalable alternatives for the efficient production of enantiomerically pure this compound, a crucial building block in modern pharmaceuticals.

Reaction Mechanisms and Pathways of the Amide and Amino Groups

The primary amino group and the secondary amide linkage are central to the reactivity of this compound. The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile and a base.

Reactions of the Amino Group:

Acylation: The primary amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. A prominent example is the acetylation of (R)-2-amino-N-benzyl-3-methoxypropanamide using agents such as acetic anhydride or acetyl chloride to produce (R)-2-acetamido-N-benzyl-3-methoxypropanamide, known as Lacosamide. google.comwikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct. google.com

Alkylation: As a nucleophile, the primary amine can react with alkyl halides through a nucleophilic substitution (SN2) mechanism. ucalgary.ca However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. pearson.commasterorganicchemistry.com To achieve mono-alkylation, a large excess of the amine is typically required. pearson.com

Reactions of the Amide Group:

Hydrolysis: The amide bond is significantly more stable and less reactive than the primary amine due to the delocalization of the nitrogen's lone pair into the carbonyl group, which reduces its nucleophilicity. msu.edumasterorganicchemistry.com Consequently, cleavage of the amide bond via hydrolysis requires harsh conditions, such as heating in strong acidic or basic aqueous solutions. libretexts.orgbohrium.compearson.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org In both cases, the reaction is typically irreversible due to subsequent acid-base reactions of the resulting carboxylic acid and amine products. libretexts.org

Functional Group Interconversions of the Methoxy and Benzyl (B1604629) Moieties

The methoxy and benzyl groups offer additional sites for strategic chemical modifications.

Transformations of the Methoxy Group:

The methoxy group is an ether linkage, which is generally stable but can be cleaved under specific, often vigorous, conditions. longdom.org

Ether Cleavage: The C-O bond of the methoxy group can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com The reaction mechanism depends on the structure of the ether; for a primary methyl ether like this, it proceeds via an SN2 pathway. longdom.orgchemistrysteps.com The process involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack by the halide ion on the methyl carbon. chemistrysteps.com Other reagents, such as iodotrimethylsilane (B154268) (TMSI), can also be used for the cleavage of methyl ethers under milder conditions. researchgate.net

Transformations of the Benzyl Moiety:

The N-benzyl group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal by specific methods. rsc.org

Hydrogenolysis: The most common method for cleaving an N-benzyl group is catalytic hydrogenolysis. acs.org This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govthieme-connect.com The process results in the cleavage of the carbon-nitrogen bond, releasing the free amine and toluene. nih.gov Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium formate (B1220265) instead of hydrogen gas, is also an effective method. thieme-connect.comresearchgate.net

Oxidative Cleavage: The N-benzyl group can also be removed under oxidative conditions. acs.org Reagents such as those that generate bromo radicals can abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the deprotected amide. organic-chemistry.org

Rational Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The modification of this compound and its derivatives is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological activity. nih.govacs.org These studies guide the rational design of new compounds with improved potency or other desirable properties. acs.org

A significant body of research has focused on the SAR of Lacosamide, the acetylated form of (R)-2-amino-N-benzyl-3-methoxypropanamide. wikipedia.orgnih.gov

Modification of the 3-Oxy Site: Studies have systematically replaced the methyl group of the 3-methoxy moiety with various other substituents to probe the effect on anticonvulsant activity. nih.govnih.gov The findings indicate that this position is sensitive to steric bulk. nih.govresearchgate.net

Placement of small, non-polar, and non-bulky substituents at the 3-oxy position generally leads to compounds with pronounced seizure protection, similar to the parent methoxy compound. nih.govnih.gov

The introduction of larger moieties at this site often results in a loss of anticonvulsant activity. nih.govnih.gov

This loss of activity can be partially offset by incorporating unsaturated groups (e.g., allyl, propargyl), suggesting that the binding site can accommodate non-bulky, hydrophobic groups. nih.govnih.gov

| 3-Oxy Substituent (R in -O-R) | Relative Anticonvulsant Activity (MES Seizure Model) | Key Observation |

|---|---|---|

| Methyl (CH₃) | High | Reference compound (Lacosamide). nih.gov |

| Ethyl (CH₂CH₃) | Slightly Reduced | Small, non-polar groups are well-tolerated. nih.gov |

| Propyl (CH₂CH₂CH₃) | Reduced | Increased chain length slightly decreases activity. nih.gov |

| Isopropyl (CH(CH₃)₂) | Significantly Reduced | Increased steric bulk is detrimental to activity. nih.gov |

| Allyl (CH₂CH=CH₂) | High | Unsaturation can offset some negative steric effects. nih.gov |

| Propargyl (CH₂C≡CH) | High | Small, unsaturated hydrophobic groups are favorable. nih.gov |

| Benzyl (CH₂Ph) | Reduced | Bulky groups are not well-accommodated. nih.gov |

Synthesis of Derivatives: The synthesis of these novel derivatives often starts from a common precursor, such as (R)-N-Benzyl 2-amino-3-hydroxypropionamide. nih.gov This intermediate can be converted to an aziridine, which is then ring-opened with various alcohols to install the desired 3-oxy substituent. nih.gov Subsequent acetylation of the amino group yields the final target compounds for biological evaluation. nih.gov

Identification and Exploitation of Electrophilic and Nucleophilic Sites for Chemical Modification

A thorough understanding of the electronic properties of this compound allows for the targeted modification of its structure.

Nucleophilic Sites:

Primary Amine (N-H₂): The most reactive nucleophilic site is the nitrogen of the primary amino group, due to its available lone pair of electrons. msu.edu As discussed, this site is readily exploited for acylation and alkylation reactions.

Amide and Ether Oxygens: The oxygen atoms of the amide carbonyl and the methoxy group also possess lone pairs, making them weakly nucleophilic. They are primarily involved in protonation under acidic conditions, which is the first step in amide hydrolysis and ether cleavage. libretexts.orgchemistrysteps.com

Electrophilic Sites:

Amide Carbonyl Carbon: The carbonyl carbon of the amide group is the primary electrophilic center. Its electrophilicity is enhanced upon protonation of the carbonyl oxygen. This site is the target for nucleophilic attack by water or hydroxide ions during hydrolysis. libretexts.org

Benzylic Carbon: The benzylic carbon (the CH₂ group attached to the amide nitrogen) can become an electrophilic site. Cleavage of the N-benzyl bond via hydrogenolysis involves the interaction of this site with the catalyst surface.

The strategic exploitation of these sites is fundamental to the synthesis of derivatives. For instance, the high nucleophilicity of the amino group allows for its selective modification (e.g., acetylation) while leaving the less reactive amide bond intact under mild conditions. google.com Conversely, transforming the amide or ether groups requires specifically chosen harsh reagents that can activate these more stable functionalities.

Biological Activity and Molecular Mechanism of Action Studies

Structure-Activity Relationship (SAR) Investigations of the 2-amino-N-benzyl-3-methoxypropanamide Scaffold

The therapeutic potential of this compound, particularly its (R)-enantiomer known as Lacosamide (B1674222), has spurred comprehensive investigations into its structure-activity relationship (SAR). These studies have systematically explored how modifications to different parts of the molecule influence its biological activity, primarily its anticonvulsant effects.

Impact of Stereochemistry on Biological Activity

A crucial aspect of the SAR of this compound is its stereochemistry. The anticonvulsant activity of this compound is highly stereoselective, with the (R)-enantiomer demonstrating significantly greater potency than the (S)-enantiomer. nih.gov This stereoselectivity is a hallmark of its biological action and suggests a specific interaction with its molecular targets.

For instance, in preclinical models of epilepsy, the (R)-enantiomer is consistently more effective at protecting against seizures. nih.gov In a study evaluating the effects on 4-aminopyridine-induced epileptiform activity in rat visual cortex slices, Lacosamide (the R-enantiomer) reduced the duration and maximal firing frequency of ictal-like discharges with EC50 values of 41 and 71 μM, respectively. In stark contrast, the (S)-stereoisomer showed no significant effect on this activity at concentrations up to 320 μM. nih.gov This pronounced difference underscores the critical role of the stereochemical configuration at the chiral center for its anticonvulsant properties.

Table 1: Stereoselectivity of this compound Analogs in the Maximal Electroshock (MES) Seizure Test

| Compound | Stereochemistry | MES ED₅₀ (mg/kg, i.p. in mice) |

|---|---|---|

| Lacosamide | R | 4.5 |

| Analog 28 | R | 16 |

| Analog 29 | R | >3, <10 |

| Analog 31 | R | 24 |

| Analog 9 | R | 45 |

| Analog 9 | S | >300 |

| Analog 28 | S | >300 |

| Analog 29 | S | >300 |

| Analog 31 | S | >300 |

Data sourced from multiple studies investigating SAR of Lacosamide analogs. nih.gov

Substituent Effects at the 3-Oxy Site

The 3-Oxy position of the propanamide scaffold has been a key focus of SAR studies. Modifications at this site have revealed that the size and nature of the substituent play a significant role in modulating anticonvulsant activity. Generally, small, non-polar, and non-bulky substituents at the 3-oxy position are favored for retaining or enhancing seizure protection in the maximal electroshock (MES) seizure test. nih.gov

A systematic investigation of various O-substituted analogs of the (R)-enantiomer demonstrated a clear trend: as the steric bulk of the alkyl substituent at the 3-oxy position increases, the anticonvulsant activity tends to decrease. For example, the O-methyl derivative (Lacosamide) exhibits a high potency, while larger groups like O-cyclohexyl lead to a significant drop in activity. nih.gov However, the introduction of unsaturated groups at this position can partially offset the loss of activity seen with larger moieties. nih.gov

Table 2: Anticonvulsant Activity of (R)-N-benzyl-2-acetamido-3-oxy-substituted Propanamide Analogs in the MES Seizure Test (i.p. in mice)

| Compound | R Substituent at 3-Oxy Position | MES ED₅₀ (mg/kg) |

|---|---|---|

| (R)-1 (Lacosamide) | Methyl | 4.5 |

| (R)-6 | Ethyl | 7.9 |

| (R)-7 | Isopropyl | 23 |

| (R)-8 | tert-Butyl | 30-100 |

| (R)-9 | Cyclohexyl | 100-300 |

Data from a study on the SAR of the 3-oxy site. nih.gov

Modulations at the Benzylamide Position

The benzylamide portion of the molecule has also been a target for chemical modification to explore its impact on biological activity. Studies have shown that small modifications to the 4'-position of the N-benzylamide unit can be well-tolerated, with some analogs retaining significant anticonvulsant activity. nih.gov This suggests that this position can be a site for introducing other functional groups, such as affinity baits or chemical reporters, without abolishing the desired pharmacological effect.

For instance, the introduction of a small moiety at the 4'-position of the N-benzylamide of the (R)-enantiomer resulted in compounds with excellent seizure protection in the MES test. nih.gov This indicates that the binding pocket for this part of the molecule can accommodate some degree of substitution, providing opportunities for the development of probes to identify its molecular targets.

Identification and Characterization of Specific Molecular Targets

The unique pharmacological profile of this compound has prompted extensive research to identify its specific molecular targets. These investigations have pointed towards two primary targets: the collapsin response mediator protein 2 (CRMP-2) and voltage-gated sodium channels.

Ligand Binding Studies (e.g., CRMP-2)

Collapsin response mediator protein 2 (CRMP-2) has been identified as a potential binding partner for this compound. CRMP-2 is a phosphoprotein involved in neuronal differentiation and axonal growth and guidance. The interaction with CRMP-2 is thought to contribute to the compound's neuroprotective effects.

Binding studies have provided evidence for a direct interaction between lacosamide and CRMP-2. Radioligand binding studies using [14C]-lacosamide with crude fractions from Xenopus oocytes transfected with CRMP-2, as well as with rat brain membranes, demonstrated competitive and specific binding with a reported Kd value of less than 5 μM. nih.gov This binding was competitively displaced by unlabeled lacosamide. nih.gov More recent studies using microscale thermophoresis indicated an interaction with a Kd value of 1 ± 0.04 μM. nih.gov However, it is worth noting that some studies using different techniques, such as surface plasmon resonance, have not detected this binding, leading to some debate in the scientific community. nih.gov

The (S)-enantiomer has also been shown to bind to CRMP2 and inhibit its phosphorylation. nih.govresearchgate.net

Investigation of Voltage-Gated Ion Channel Modulation (e.g., Sodium Channels)

A primary mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs). Unlike traditional sodium channel-blocking antiepileptic drugs that primarily affect fast inactivation, this compound selectively enhances the slow inactivation of these channels. aesnet.orgbohrium.com Slow inactivation is a process that contributes to the regulation of neuronal excitability over longer time scales.

By shifting the slow inactivation curve to more hyperpolarized potentials, this compound stabilizes the channel in a slow-inactivated state, thereby reducing the number of channels available to open and fire action potentials. aesnet.orgbohrium.com This selective enhancement of slow inactivation is thought to be a key contributor to its anticonvulsant effects, particularly in pathological conditions characterized by neuronal hyperexcitability.

Studies have shown that lacosamide can inhibit sodium currents in a voltage-dependent manner. For example, in HEK293 cells expressing Nav1.7 channels, 100 µM lacosamide produced only 3% inhibition at a holding potential of -120 mV, but this increased to 43% at -80 mV, a potential where there is partial fast inactivation. nih.gov The compound has been shown to have effects on various sodium channel subtypes, including Nav1.3, Nav1.7, and Nav1.8. oup.comnih.gov

Table 3: Effect of Lacosamide on Voltage-Gated Sodium Channel (Nav1.7) Inactivation

| Parameter | Control | 100 µM Lacosamide |

|---|---|---|

| Fast Inactivation | ||

| Inactivation after 25 ms (B15284909) prepulse to -80 mV | 13% ± 1% | 18% ± 3% |

| Inactivation after 100 ms prepulse to -80 mV | 26% ± 3% | 36% ± 5% |

| Recovery from Inactivation | ||

| Recovery time constant after 100 ms prepulse to -80 mV | 4.4 ± 0.6 ms | 7.2 ± 2.2 ms |

| Recovery time constant after 10 s prepulse to -80 mV | 6.2 ± 0.8 ms | - |

Data from a study on heterologously expressed human Nav1.7 sodium channels. nih.gov

Electrophysiological Research on Neuronal Excitability and Firing Patterns

Currently, there is a notable absence of publicly available scientific literature detailing specific electrophysiological investigations into the effects of this compound on neuronal excitability and firing patterns. While this compound is a known metabolite of the anticonvulsant drug Lacosamide, dedicated studies to characterize its intrinsic activity on voltage-gated ion channels or its influence on neuronal firing properties have not been reported. Research has primarily focused on the parent compound, Lacosamide, which is known to selectively enhance the slow inactivation of voltage-gated sodium channels. However, the electrophysiological profile of its N-desacetyl metabolite, this compound, remains uncharacterized in peer-reviewed studies.

Comparative Pharmacological Profiling with Structurally Related Compounds

A comprehensive comparative pharmacological profile of this compound against its parent compound, Lacosamide, or other structurally related anticonvulsants is not available in the current body of scientific research. As a metabolite, its pharmacological activity has been noted as insignificant in broader studies of Lacosamide's metabolism and disposition. For instance, regulatory documents and pharmacological reviews of Lacosamide often describe its metabolites as having no meaningful contribution to its therapeutic effects.

Below is a comparative table highlighting the key structural difference and the known pharmacological context of this compound and its parent compound, Lacosamide.

| Feature | This compound | Lacosamide |

| Chemical Name | (R)-2-amino-N-benzyl-3-methoxypropanamide | (R)-2-acetamido-N-benzyl-3-methoxypropanamide |

| Key Structural Difference | Primary amine at the 2-position | Acetamido group at the 2-position |

| Known Pharmacological Role | Metabolite and degradation product of Lacosamide | Active anticonvulsant drug |

| Reported Activity | Generally considered pharmacologically inactive | Selectively enhances slow inactivation of voltage-gated sodium channels |

This table is based on the general understanding from Lacosamide literature, as direct comparative studies are not available.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For (R)-2-amino-N-benzyl-3-methoxypropanamide, ¹H NMR and ¹³C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of (R)-2-amino-N-benzyl-3-methoxypropanamide exhibits signals in the expected regions for its functional groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 4.38 | d | 2H | CH₂ (benzyl) |

| 3.55 | t | 1H | CH (chiral center) |

| 3.30-3.45 | m | 2H | OCH₂ |

| 3.28 | s | 3H | OCH₃ |

| 1.85 | br s | 2H | NH₂ |

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (amide) |

| 138.8 | Quaternary aromatic C |

| 128.6 | Aromatic CH |

| 127.4 | Aromatic CH |

| 127.2 | Aromatic CH |

| 74.2 | OCH₂ |

| 59.0 | OCH₃ |

| 53.1 | CH (chiral center) |

| 42.9 | CH₂ (benzyl) |

This available data confirms the basic structure of 2-amino-N-benzyl-3-methoxypropanamide, but a more in-depth analysis based on dedicated research studies is not possible at this time.

Mass Spectrometry (MS/ESI-MS)

Mass spectrometry, particularly with Electrospray Ionization (ESI-MS), is a powerful analytical technique for determining the molecular weight and fragmentation pattern of "this compound". This compound is notably identified as a degradation product of the anticonvulsant drug Lacosamide (B1674222). researchgate.netakjournals.com

In forced degradation studies of Lacosamide, "this compound" is observed as a product, particularly under hydrolytic conditions. researchgate.net High-resolution mass spectrometry can determine its accurate mass. The protonated molecule, [M+H]⁺, of "this compound" would have a theoretical monoisotopic mass of 209.1285 g/mol . Experimental studies on the degradation of Lacosamide have identified a compound with an m/z (mass-to-charge ratio) of 209.1280, which corresponds to "this compound". akjournals.com

The fragmentation of the parent compound, Lacosamide, provides insight into the mass spectral behavior of "this compound". The formation of the ion at m/z 209 occurs through the elimination of an acetyl group from Lacosamide. researchgate.net When "this compound" itself is subjected to tandem mass spectrometry (MS/MS), it can undergo further fragmentation. A key fragmentation pathway involves the loss of a methanol (B129727) group (CH₃OH), resulting in a product ion at m/z 177.1035. akjournals.comresearchgate.net

The table below summarizes the key mass spectrometry data for "this compound" as identified in the context of Lacosamide degradation studies.

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 209.1280 | Protonated molecule of the compound. |

| [M+H - CH₃OH]⁺ | 177.1035 | Fragment resulting from the loss of methanol. |

Data derived from studies on the degradation products of Lacosamide.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

As of the current literature review, specific single-crystal X-ray crystallography data for "this compound" is not publicly available. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, which would definitively establish its absolute configuration and provide detailed insights into its solid-state packing and intermolecular interactions.

While crystallographic data for the parent drug, Lacosamide, in its various polymorphic forms exists, this information cannot be directly extrapolated to "this compound" due to the absence of the acetyl group, which would significantly influence the crystal packing and hydrogen bonding network. The determination of the crystal structure of "this compound" would be a valuable contribution to fully understanding its solid-state properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides a graphical representation of intermolecular contacts and their relative strengths.

Given the absence of single-crystal X-ray diffraction data for "this compound," a Hirshfeld surface analysis cannot be performed. Such an analysis would require the crystallographic information file (CIF) obtained from X-ray diffraction experiments.

A theoretical Hirshfeld surface analysis could be conducted based on a computationally optimized molecular structure. However, without experimental validation from crystal data, the results would be purely predictive. For a molecule like "this compound," a Hirshfeld analysis would be expected to highlight the significant roles of N-H···O and C-H···O hydrogen bonds, as well as potential π-π stacking interactions involving the benzyl (B1604629) group, in dictating the supramolecular assembly.

Applications As Chiral Building Blocks and Research Probes

Utilization in Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The primary and most well-documented application of (R)-2-amino-N-benzyl-3-methoxypropanamide is as a key chiral intermediate in the asymmetric synthesis of the antiepileptic drug, Lacosamide (B1674222). lookchem.com Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is a functionalized amino acid derivative used for the treatment of partial-onset seizures. google.com The synthesis of Lacosamide relies on the stereochemical integrity of the chiral center present in its precursor, making (R)-2-amino-N-benzyl-3-methoxypropanamide a critical starting material or intermediate.

Several synthetic routes to Lacosamide utilize D-serine as the initial chiral source. lookchem.comgoogle.com In these pathways, D-serine undergoes a series of transformations to yield (R)-2-amino-N-benzyl-3-methoxypropanamide. A common strategy involves the protection of the amino group of D-serine, followed by methylation of the hydroxyl group and subsequent amidation with benzylamine (B48309). The final step is the acetylation of the amino group of the (R)-2-amino-N-benzyl-3-methoxypropanamide intermediate to yield Lacosamide. google.com

The following table outlines a generalized synthetic pathway for Lacosamide, highlighting the role of (R)-2-amino-N-benzyl-3-methoxypropanamide:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | D-Serine | Protection of the amino group (e.g., with a Boc group) | N-Boc-D-serine | Amino group protection |

| 2 | N-Boc-D-serine | Methylating agent (e.g., methyl iodide) | N-Boc-O-methyl-D-serine | Hydroxyl group methylation |

| 3 | N-Boc-O-methyl-D-serine | Benzylamine, coupling agents | N-Boc-(R)-2-amino-N-benzyl-3-methoxypropanamide | Amide bond formation |

| 4 | N-Boc-(R)-2-amino-N-benzyl-3-methoxypropanamide | Deprotection (e.g., acidic conditions) | (R)-2-amino-N-benzyl-3-methoxypropanamide | Amino group deprotection |

| 5 | (R)-2-amino-N-benzyl-3-methoxypropanamide | Acetylating agent (e.g., acetic anhydride) | Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) | Acetylation of the amino group |

The efficiency and stereochemical purity of this synthesis are paramount, as the pharmacological activity of Lacosamide is specific to the (R)-enantiomer. lookchem.com The use of (R)-2-amino-N-benzyl-3-methoxypropanamide as a late-stage intermediate ensures the correct stereochemistry is carried through to the final active pharmaceutical ingredient.

Development of Affinity Probes for Proteomic Target Identification

In principle, the primary amine and the benzylamine moiety of 2-amino-N-benzyl-3-methoxypropanamide could serve as handles for the attachment of reporter tags (e.g., biotin (B1667282) or a fluorophore) and reactive groups (e.g., a photoactivatable crosslinker). Such a modified probe could then be used to "fish" for its protein binding partners in a cellular lysate, a common strategy in chemical proteomics. The chiral center could also play a role in the selective binding of the probe to its target protein. However, at present, there are no specific research articles or patents detailing the synthesis and application of an affinity probe derived directly from this compound for proteomic studies.

Scaffold for Diverse Chemical Library Generation in Drug Discovery

The concept of using a central molecular framework, or scaffold, to generate a library of structurally related compounds is a cornerstone of modern drug discovery. The this compound structure possesses several points of diversity that could theoretically be exploited for the creation of a chemical library.

The following table illustrates the potential points of diversification on the this compound scaffold:

| Position of Diversification | Potential Modifications |

| Primary Amine | Acylation with various carboxylic acids, sulfonylation, alkylation |

| Benzyl (B1604629) Group | Substitution on the aromatic ring |

| Methoxy (B1213986) Group | Variation of the ether alkyl group |

| Amide Nitrogen | Substitution with different alkyl or aryl groups |

By systematically altering these functional groups, a large library of analogs could be synthesized. This library could then be screened against various biological targets to identify new lead compounds. The inherent chirality of the scaffold would also allow for the exploration of stereospecific interactions with biological macromolecules.

Despite this potential, a review of the available scientific literature does not reveal specific instances where this compound has been explicitly used as a central scaffold for the generation of a diverse chemical library for broad drug discovery screening. Its application appears to be highly focused on the synthesis of Lacosamide and its direct analogs.

Q & A

Q. What are the established synthetic routes for 2-amino-N-benzyl-3-methoxypropanamide, and what key reagents are involved?

The compound is synthesized via a multi-step process involving Boc-protected serine derivatives. A common method includes:

- Step 1 : Coupling Boc-L-serine with benzylamine using DCC (dicyclohexylcarbodiimide) to form (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate.

- Step 2 : Deprotection of the Boc group using HCl to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.

- Step 3 : Methoxylation via reaction with methylating agents (e.g., methyl iodide under basic conditions) to introduce the methoxy group .

Key reagents : Boc-L-serine, benzylamine, DCC, HCl, and methyl iodide.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly H and C NMR to identify the benzyl, methoxy, and amide protons.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving stereochemistry and solid-state conformation, as demonstrated in related propanamide derivatives .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood for reactions involving volatile reagents (e.g., methyl iodide).

- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Consult a physician immediately .

Advanced Research Questions

Q. How can impurities arising during the synthesis of this compound be identified and resolved?

Impurities such as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide may form during incomplete methoxylation. Resolution strategies include:

Q. What methodologies are effective for optimizing reaction conditions to minimize by-products?

- Temperature Control : Maintain reaction temperatures below 0°C during DCC coupling to prevent racemization.

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzylamine to Boc-L-serine to ensure complete reaction.

- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

Q. How does this compound contribute to pharmaceutical research, particularly in anticonvulsant drug development?

The compound is a key intermediate in synthesizing lacosamide , an anticonvulsant drug. Its chiral center and methoxy group are critical for binding to neuronal targets (e.g., collapsing response mediator protein 2, CRMP-2). Researchers modify the methoxy group to study structure-activity relationships (SAR) for enhanced efficacy .

Q. How can researchers address contradictions in spectral data between synthetic batches?

- Comparative Analysis : Cross-validate NMR and MS data with reference spectra from databases like PubChem or in-house libraries.

- Isotopic Labeling : Use C-labeled starting materials to trace unexpected peaks in NMR.

- Collaborative Verification : Share data with independent labs to confirm structural assignments .

Q. What strategies are recommended for chiral resolution of this compound enantiomers?

- Chiral Auxiliaries : Incorporate (R)- or (S)-Boc groups during synthesis to enforce stereochemical control.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization agents (e.g., Shvo’s catalyst) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.